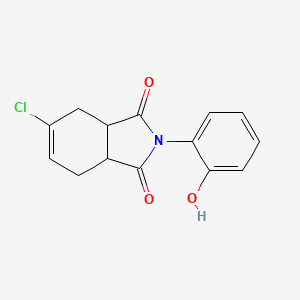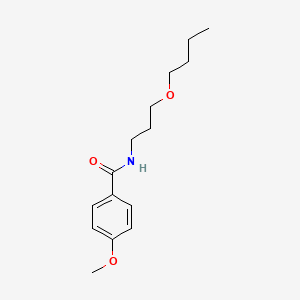
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea (CCMU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCMU is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in laboratory experiments.
Mecanismo De Acción
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea exerts its effects by inhibiting the uptake of certain neurotransmitters, including dopamine and norepinephrine. This inhibition leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have various effects on neuronal function. The exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea is not fully understood and is the subject of ongoing research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea depend on the specific application and context in which it is used. In neuroscience, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been shown to increase the release of dopamine and norepinephrine, which can have various effects on neuronal function, including changes in mood, attention, and motivation. In cancer research, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been shown to inhibit the growth of cancer cells by interfering with their metabolic processes. The exact biochemical and physiological effects of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea are the subject of ongoing research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and is commercially available. It has a well-established mechanism of action and has been extensively studied in various contexts. However, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea also has some limitations. It can be toxic in high concentrations and can interfere with other metabolic processes, which can complicate experimental results. Additionally, the exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several possible future directions for research on N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea. One area of interest is its potential applications in drug discovery. N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been used as a starting material for synthesizing new compounds with potential therapeutic applications, and further research in this area could lead to the development of new drugs for various conditions. Another area of interest is the exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea. Ongoing research is focused on understanding how N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea interacts with neurotransmitter transporters and other molecular targets. Finally, there is interest in exploring the potential applications of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is relatively easy to synthesize and has a well-established mechanism of action. N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been extensively studied in various contexts, including neuroscience, cancer research, and drug discovery. While it has several advantages as a reagent in laboratory experiments, it also has some limitations. Ongoing research is focused on understanding the exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea and exploring its potential applications in other fields.
Métodos De Síntesis
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea is synthesized by reacting 4-chlorobenzylamine with 3-chlorobenzoyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to obtain N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea. The synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been shown to inhibit the uptake of dopamine and norepinephrine, which makes it a useful tool for studying the function of these neurotransmitters. In cancer research, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been shown to inhibit the growth of certain types of cancer cells, making it a potential candidate for developing new cancer therapies. In drug discovery, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been used as a starting material for synthesizing new compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-19(10-11-5-7-12(16)8-6-11)15(20)18-14-4-2-3-13(17)9-14/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMDKUSQSDFDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(3-chlorophenyl)-1-methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclohexyl-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4894326.png)
![4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4894328.png)
![{(2R*,3R*)-2-hydroxy-3-[(3-methoxypropyl)(methyl)amino]-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}acetic acid](/img/structure/B4894332.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4894337.png)
![1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4894344.png)
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4894349.png)
![2-[4-(3-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4894356.png)
![3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4894357.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(3-phenoxybenzyl)-1-phenylmethanamine](/img/structure/B4894369.png)
![3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894374.png)
![3-chloro-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894380.png)
![1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone](/img/structure/B4894395.png)

